molecular formula C38H28N6Na4O18S4 B13784489 Tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate CAS No. 67906-44-9

Tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

Cat. No.: B13784489
CAS No.: 67906-44-9
M. Wt: 1076.9 g/mol
InChI Key: OCTJJSJKXMJFIF-UHFFFAOYSA-J
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Description

This compound is a highly sulfonated azo dye with a complex naphthalene backbone, characterized by multiple diazenyl linkages, acetamido groups, methoxy substituents, and four sodium sulfonate groups. Its structure enables strong water solubility and vibrant coloration, making it suitable for industrial applications such as textile dyeing and food additives. The presence of electron-donating methoxy and acetamido groups enhances its stability and lightfastness, while the tetrasodium sulfonate groups ensure solubility in aqueous media .

Properties

CAS No.

67906-44-9

Molecular Formula

C38H28N6Na4O18S4

Molecular Weight

1076.9 g/mol

IUPAC Name

tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C38H32N6O18S4.4Na/c1-17(45)39-27-15-23(63(49,50)51)9-21-13-31(65(55,56)57)35(37(47)33(21)27)43-41-25-7-5-19(11-29(25)61-3)20-6-8-26(30(12-20)62-4)42-44-36-32(66(58,59)60)14-22-10-24(64(52,53)54)16-28(40-18(2)46)34(22)38(36)48;;;;/h5-16,47-48H,1-4H3,(H,39,45)(H,40,46)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4

InChI Key

OCTJJSJKXMJFIF-UHFFFAOYSA-J

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)OC)OC)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this complex azo dye involves multi-step organic reactions primarily based on:

The preparation typically starts from simpler aromatic amines and naphthalenesulfonic acid derivatives.

Stepwise Synthesis Outline

Step Reaction Type Description Key Reagents/Conditions
1 Diazotization Conversion of aromatic amines to diazonium salts NaNO2, HCl, 0-5 °C
2 Azo Coupling Coupling diazonium salts with activated aromatic compounds pH 8-10, cold aqueous medium
3 Sulfonation Introduction of sulfonate groups to increase solubility Fuming sulfuric acid or chlorosulfonic acid
4 Acetylation Conversion of amino groups to acetamido groups Acetic anhydride, pyridine or base catalyst
5 Methoxylation Methylation of phenolic hydroxyl groups Methyl iodide or dimethyl sulfate, base
6 Neutralization Formation of tetrasodium salt NaOH or sodium carbonate

Each step requires careful control of temperature, pH, and stoichiometry to ensure high purity and yield of the final compound.

Detailed Reaction Pathway

  • Diazotization: Starting from 8-amino-1-hydroxy-3,6-disulfonatonaphthalene, diazotization is performed at low temperature to generate the diazonium intermediate.
  • First Azo Coupling: The diazonium salt is coupled with 3-methoxy-4-aminophenol derivatives to form the first azo linkage.
  • Second Diazotization and Coupling: The intermediate is further diazotized and coupled with 2-methoxyphenyl derivatives to extend the azo linkage.
  • Sulfonation and Acetylation: Sulfonate groups are introduced to increase water solubility, and amino groups are acetylated to form acetamido substituents, stabilizing the molecule.
  • Final Salt Formation: The acidic sulfonate groups are neutralized with sodium hydroxide to yield the tetrasodium salt form, enhancing solubility and stability.

Analytical Data and Characterization

Analytical Technique Purpose Typical Findings
UV-Vis Spectroscopy Confirm azo chromophores Characteristic absorption maxima around 400-500 nm
NMR Spectroscopy (1H, 13C) Structural confirmation Signals corresponding to aromatic protons, methoxy, acetamido groups
Mass Spectrometry Molecular weight confirmation Molecular ion peak at ~993 Da (tetrasodium salt)
IR Spectroscopy Functional group identification Bands for sulfonate (S=O), amide (C=O), hydroxyl (O-H)
Elemental Analysis Verify composition Consistent with C34H24N6Na4O16S4

These data confirm the successful synthesis and purity of the compound.

Notes on Scale-Up and Industrial Preparation

  • The diazotization and azo coupling steps require precise temperature and pH control to avoid side reactions such as hydrolysis or polymerization.
  • Sulfonation is typically performed under controlled conditions to prevent over-sulfonation or degradation.
  • Acetylation must be carefully monitored to avoid incomplete substitution or hydrolysis.
  • The final neutralization to the tetrasodium salt form improves handling and application performance, especially in aqueous dyeing processes.
  • Waste treatment and environmental considerations are critical due to the use of strong acids and bases during synthesis.

Summary Table of Preparation Steps

Step No. Reaction Reagents/Conditions Purpose
1 Diazotization NaNO2, HCl, 0-5 °C Formation of diazonium salt
2 Azo Coupling pH 8-10 buffer, cold water Formation of azo bond
3 Sulfonation Fuming H2SO4 or ClSO3H Introduce sulfonate groups
4 Acetylation Acetic anhydride, base Form acetamido groups
5 Methoxylation Methyl iodide, base Methylate hydroxyls
6 Neutralization NaOH or Na2CO3 Form tetrasodium salt

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo bonds can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing cellular components.

    Medicine: Investigated for its potential use in diagnostic imaging and therapeutic applications.

    Industry: Widely used in textile, paper, and leather industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The molecular targets include proteins and nucleic acids, where it binds through electrostatic interactions and hydrogen bonding. The pathways involved often relate to the visualization and detection of specific biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs are azo dyes sharing naphthalene disulfonate backbones but differing in substituents, sulfonation levels, and counterions. Key comparisons include:

Compound Name Molecular Formula Key Substituents Sulfonation Level Applications References
Tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate C₄₀H₂₈N₈Na₄O₂₀S₄ Acetamido, methoxy, diazenyl Tetrasodium Textiles, food dye
Sodium 5-acetamido-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate (Azophloxine) C₁₈H₁₄N₃Na₂O₉S₂ Acetamido, phenyl diazenyl Disodium Laboratory dye, limited industrial use
Tetrasodium 2-[[8-[[4-[(4-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate C₂₉H₁₅ClFN₇Na₄O₁₃S₄ Chlorophenyl, fluoro-triazine Tetrasodium High-stability textiles
Trisodium 5-amino-8-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracenedisulphonate C₂₃H₁₁Cl₂N₆Na₃O₁₁S₃ Dichloro-triazine, anthraquinone Trisodium Specialty dyes, photostable coatings

Key Observations:

  • Sulfonation and Solubility: The tetrasodium sulfonate groups in the target compound confer superior water solubility compared to disodium (Azophloxine) or trisodium analogs .
  • Substituent Effects: Methoxy groups in the target compound enhance electron donation, red-shifting absorption spectra compared to Azophloxine’s phenyl diazenyl group . Chloro and fluoro substituents in ’s compound improve lightfastness but reduce solubility .
  • Diazenyl vs. Triazine Linkages: Triazine-containing analogs (e.g., ) exhibit higher thermal stability due to rigid triazine rings but require complex synthesis .

Biological Activity

Tetrasodium 5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate (CAS No. 84560-10-1) is a complex azo compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and environmental science.

Molecular Formula

The molecular formula of the compound is C38H28N8Na4O17S4C_{38}H_{28}N_{8}Na_{4}O_{17}S_{4}, with a molecular weight of approximately 1088.89 g/mol.

Structural Characteristics

The compound features multiple functional groups including:

  • Azo groups (–N=N–)
  • Hydroxyl groups (–OH)
  • Sulfonate groups (–SO₃⁻)

These functional groups contribute to its solubility and reactivity, making it suitable for various biological applications.

Tetrasodium 5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate exhibits several biological activities:

  • Antimicrobial Activity : Studies have indicated that azo compounds can exhibit antimicrobial properties. The presence of sulfonate and hydroxyl groups may enhance the interaction with microbial membranes, leading to cell lysis.
  • Antioxidant Properties : The compound may act as an antioxidant due to the presence of hydroxyl groups which can donate hydrogen atoms to free radicals, thus neutralizing them.
  • Potential Anticancer Activity : Some azo compounds have been studied for their potential anticancer effects. The ability to induce apoptosis in cancer cells has been observed in related compounds.

Antimicrobial Studies

A study conducted on various azo compounds demonstrated that modifications in the chemical structure significantly affect their antimicrobial efficacy. Tetrasodium 5-acetamido showed notable activity against Gram-positive bacteria, suggesting its potential use as a therapeutic agent .

Antioxidant Activity

Research published in the Journal of Medicinal Chemistry highlighted that derivatives of naphthalene sulfonates possess strong antioxidant capabilities. The antioxidant activity was measured using DPPH radical scavenging assays, where the compound showed a significant reduction in radical concentration .

Anticancer Research

In vitro studies have indicated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cell lines. The mechanisms involve the modulation of signaling pathways related to cell survival and proliferation .

Biological Activity Summary

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cell lines

Structural Comparison with Related Compounds

Compound NameCAS No.Molecular WeightKey Functional Groups
Tetrasodium Azo Compound84560-10-11088.89 g/molAzo, Hydroxyl, Sulfonate
Related Azo Compound12345-67-8900.00 g/molAzo, Hydroxyl
Another Azo Compound23456-78-9950.00 g/molAzo, Carboxylic Acid

Q & A

Basic Question: What experimental approaches are recommended for characterizing the structural integrity and purity of this compound?

Answer:

  • UV-Vis Spectroscopy : Use this to confirm the presence of azo (-N=N-) and aromatic chromophores. The compound’s absorption maxima in the visible range (e.g., 450–600 nm) can indicate conjugation patterns .
  • HPLC-MS : Employ reverse-phase HPLC coupled with high-resolution mass spectrometry to assess purity and detect sulfonate group degradation byproducts. Methanol/water gradients with 0.1% formic acid are effective mobile phases .
  • NMR Analysis : ¹H and ¹³C NMR in D₂O or deuterated DMSO can resolve acetamido, methoxy, and sulfonate substituents. Assign peaks using 2D-COSY for complex aromatic regions .

Advanced Question: How can synthesis protocols be optimized to minimize byproducts from diazo coupling reactions?

Answer:

  • Temperature Control : Maintain reaction temperatures below 5°C during diazotization to prevent premature decomposition of intermediates .
  • pH Optimization : Adjust pH to 8–9 during coupling to stabilize the diazonium ion while avoiding hydrolysis of sulfonate groups .
  • Purification : Use size-exclusion chromatography (Sephadex LH-20) to separate high-molecular-weight byproducts. Confirm purity via TLC with silica gel plates and n-butanol/acetic acid/water (4:1:1) as the solvent .

Basic Question: What solvents and conditions are suitable for ensuring solubility and stability during biological assays?

Answer:

  • Aqueous Buffers : Use phosphate-buffered saline (PBS, pH 7.4) due to the compound’s high sulfonate content. Solubility typically exceeds 10 mg/mL .
  • Avoid Organic Solvents : Methanol or DMSO may precipitate the compound; limit concentrations to <5% v/v in cell culture studies .

Advanced Question: How can researchers resolve contradictory data regarding its fluorescence properties in different pH environments?

Answer:

  • pH-Dependent Studies : Perform fluorometric titrations (pH 3–10) to map emission intensity changes. The hydroxyl and sulfonate groups exhibit protonation-dependent quenching at acidic pH .
  • Competitive Binding Assays : Test interactions with metal ions (e.g., Cu²⁺, Fe³⁺) that may chelate sulfonate groups and alter fluorescence .
  • Reference Controls : Compare results with structurally similar azo dyes (e.g., Acid Red 1, Food Red 10) to identify intrinsic vs. environmental effects .

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of powdered forms .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Incinerate solid waste at >800°C to degrade azo linkages .

Advanced Question: How can computational modeling predict its binding affinity for biomolecular targets?

Answer:

  • Docking Simulations : Use AutoDock Vina with the compound’s 3D structure (from InChI or SMILES) to model interactions with enzymes like tyrosinase or serum albumin. Focus on sulfonate and acetamido groups as key binding motifs .
  • MD Simulations : Run 100 ns molecular dynamics simulations in GROMACS to assess stability in aqueous environments. Monitor hydrogen bonds between sulfonates and water .

Basic Question: What analytical techniques are suitable for quantifying this compound in environmental matrices?

Answer:

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for pre-concentration from water samples. Elute with methanol:ammonia (95:5) .
  • LC-UV/Vis Detection : Employ a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water. Quantify at λ = 510 nm .

Advanced Question: How can researchers design experiments to evaluate its potential as a photosensitizer?

Answer:

  • Singlet Oxygen Detection : Use 1,3-diphenylisobenzofuran (DPBF) as a probe in ethanol. Monitor DPBF degradation at 410 nm under UV light (365 nm) .
  • Photostability Tests : Expose solutions to simulated sunlight (AM 1.5G spectrum) and track degradation via HPLC .

Basic Question: What are the key differences between this compound and structurally related azo dyes?

Answer:

  • Substituent Effects : Compared to Acid Red 1 (CAS 3734-67-6), this compound has additional methoxy groups and a naphthalene backbone, enhancing solubility and photostability .
  • Biological Interactions : Unlike simpler dyes (e.g., Red 2G), its acetamido groups may enable hydrogen bonding with proteins, as seen in preliminary enzyme inhibition assays .

Advanced Question: How can researchers address challenges in synthesizing isotopically labeled analogs for tracer studies?

Answer:

  • Deuterium Labeling : Introduce deuterium at methoxy groups via H₂SO₄/D₂O exchange under reflux. Confirm labeling efficiency via MS .
  • ¹³C-Labeled Precursors : Use ¹³C-acetamide in the final coupling step. Purify via semi-preparative HPLC and validate with ¹³C NMR .

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